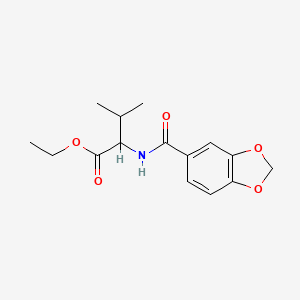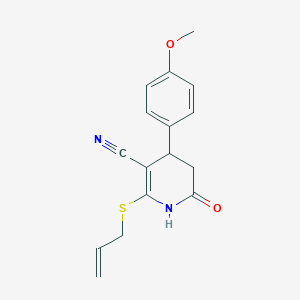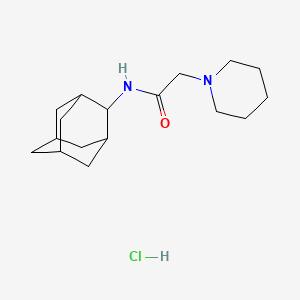
ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate
Vue d'ensemble
Description
Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate is an organic compound with the molecular formula C15H19NO5 It is characterized by the presence of a benzodioxole ring, an ester group, and a valinate moiety
Applications De Recherche Scientifique
Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Esterification: The benzodioxole derivative is then esterified with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Amidation: The final step involves the reaction of the ester with valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Mécanisme D'action
The mechanism of action of ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The ester and amide groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate can be compared with similar compounds such as:
Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)glycinate: Similar structure but with glycine instead of valine.
Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)alaninate: Contains alanine instead of valine.
Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)leucinate: Contains leucine instead of valine.
The uniqueness of this compound lies in its specific combination of the benzodioxole ring and valinate moiety, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-19-15(18)13(9(2)3)16-14(17)10-5-6-11-12(7-10)21-8-20-11/h5-7,9,13H,4,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKPTRQLFOTCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4063571.png)
![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4063572.png)
![methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4063589.png)
![methyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4063594.png)
![N-{4-[(4-{4-nitro-3-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4063595.png)
![1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4063600.png)


![5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4063621.png)
![4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine](/img/structure/B4063631.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
![{4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone](/img/structure/B4063647.png)
![ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B4063657.png)

